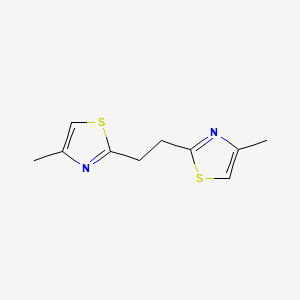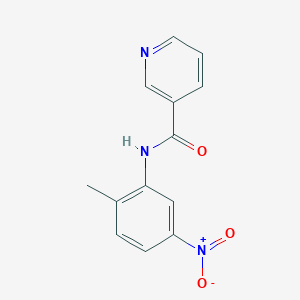![molecular formula C14H19N3O2 B5800309 N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)
N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as CX-4945 and is a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and survival.
Mécanisme D'action
The mechanism of action of N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide involves the selective inhibition of CK2. CK2 is a kinase that phosphorylates many cellular proteins, including those involved in cell proliferation and survival. By inhibiting CK2, CX-4945 disrupts these cellular processes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide has been shown to exhibit potent anti-cancer activity in preclinical studies. In addition to its anti-cancer effects, CX-4945 has also been shown to have anti-inflammatory and anti-viral properties. It has been suggested that CX-4945 may be useful in the treatment of chronic inflammatory diseases and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide is its selectivity for CK2. This allows for targeted inhibition of CK2 without affecting other kinases. However, one limitation of CX-4945 is its poor solubility, which can make it difficult to use in in vivo experiments.
Orientations Futures
There are several future directions for the research and development of N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide. One potential application is in the treatment of cancer. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. Another potential application is in the treatment of chronic inflammatory diseases and viral infections. Further research is needed to fully understand the potential therapeutic applications of CX-4945 and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide involves several steps. The first step involves the reaction of 2-cyclohexylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-aminopyridine to form the corresponding amide. The amide is then treated with N,N'-diisopropylethylamine and 1,1'-carbonyldiimidazole to form the final product, N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide.
Applications De Recherche Scientifique
N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity by inhibiting CK2, which is overexpressed in many types of cancer. CX-4945 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, prostate, and pancreatic cancer cells.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-7-4-8-16-10-12)17-19-13(18)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDDKKQEXYDIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-cyclohexylacetyl)oxy]pyridine-3-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5800230.png)




![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5800280.png)
![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)


![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)


![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)